molecular formula C23H18N2O5S B2931395 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251681-62-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2931395
CAS No.: 1251681-62-5
M. Wt: 434.47
InChI Key: VGWCQWMMFOUWRT-UHFFFAOYSA-N
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Description

This compound features a fused thieno[3,2-b]pyridine core substituted with a benzyl group at position 4, a 7-hydroxy moiety, a 5-oxo group, and a carboxamide linked to a benzodioxolylmethyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-20-19(22(27)24-11-15-6-7-17-18(10-15)30-13-29-17)23(28)25(16-8-9-31-21(16)20)12-14-4-2-1-3-5-14/h1-10,26H,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWCQWMMFOUWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the alkylation of the thieno[3,2-b]pyridine core with a benzodioxole-containing reagent, such as 2-(1,3-benzodioxol-5-yl)acetonitrile, in the presence of a base like sodium hydroxide.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable amine, such as benzylamine, under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the thieno[3,2-b]pyridine core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The benzodioxole moiety may also contribute to its antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to heterocyclic derivatives from and , focusing on core scaffolds, substituents, and functional groups:

Compound Name/Structure Core Scaffold Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[3,2-b]pyridine 4-Benzyl, 7-hydroxy, benzodioxolylmethyl Hydroxy, oxo, carboxamide ~465 (estimated)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-11a Thiazolo[3,2-a]pyrimidine 5-Methylfuran-2-yl, trimethylbenzylidene Carbonitrile, oxo 386
(2Z)-2-(4-Cyanobenzylidene)-11b Thiazolo[3,2-a]pyrimidine 5-Methylfuran-2-yl, cyanobenzylidene Carbonitrile, oxo 403
Pyrimido[2,1-b]quinazoline-12 Pyrimidoquinazoline 5-Methylfuran-2-yl Carbonitrile, oxo 318
Ethyl 2-(4-carboxybenzylidene)-... () Thiazolo[3,2-a]pyrimidine 4-Carboxybenzylidene, ethyl carboxylate Carboxy, oxo, ester ~500 (estimated)

Key Observations:

  • Core Scaffolds: The target’s thieno[3,2-b]pyridine differs from thiazolo[3,2-a]pyrimidine (11a, 11b, ) and pyrimidoquinazoline (12) in heteroatom arrangement, affecting electronic properties and binding interactions.
  • Substituents: The benzodioxolylmethyl group in the target enhances lipophilicity compared to methylfuran (11a, 11b, 12) or cyanophenyl (11b) groups.
  • Functional Groups: The target’s hydroxy and carboxamide groups enable stronger hydrogen bonding vs.

Physicochemical Properties

  • Hydrogen Bonding: The target’s hydroxy and carboxamide groups may form more extensive hydrogen-bonding networks than carbonitriles or esters, as suggested by graph-set analysis in . This could stabilize crystal lattices, increasing melting points .
  • Solubility: The benzodioxole and benzyl groups may reduce aqueous solubility relative to carboxy-substituted analogs (), but the hydroxy group could mitigate this through polar interactions.

Spectroscopic and Crystallographic Data

  • IR/NMR: The target’s hydroxy group would show a broad IR peak near 3200–3500 cm⁻¹, distinct from carbonitrile stretches (~2220 cm⁻¹) in 11a/b. The benzodioxole methylene protons would resonate at δ ~4.8–5.2 in ^1^H NMR .
  • Crystallography: If analyzed via SHELX () or ORTEP-3 (), the target’s structure would highlight hydrogen-bonding motifs critical for supramolecular assembly .

Research Implications

The target compound’s unique combination of hydrogen-bond donors (hydroxy, carboxamide) and lipophilic groups positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring dual polar/apolar interactions. Further studies should explore its synthesis optimization (e.g., improving yields beyond ~60%) and crystallographic characterization to validate hydrogen-bonding patterns .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₃₈H₄₅N₃O₉S
  • Molecular Weight : 705.84 g/mol
  • IUPAC Name : N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-thieno[3,2-b]pyridine-6-carboxamide

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The half-maximal inhibitory concentration (IC50) values were approximately 0.3 µM and 1.2 µM, respectively, indicating significant potency in inhibiting cell growth through mechanisms such as apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

In vitro studies suggest that the compound can reduce inflammation markers in various models. It appears to inhibit the activation of NF-kB and related pathways, which are crucial in inflammatory responses.

3. Neuroprotective Properties

Preliminary studies have indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound may modulate pathways involved in neuronal survival and apoptosis.

The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzyl-7-hydroxy-5-oxo-thieno[3,2-b]pyridine-6-carboxamide is attributed to several mechanisms:

Inhibition of Key Enzymes

The compound acts as an inhibitor for various kinases involved in cancer progression and inflammation pathways. For example, it inhibits MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream signaling pathways associated with cell growth and survival.

Modulation of Receptor Activity

It may also interact with G protein-coupled receptors (GPCRs), influencing intracellular calcium levels and other signaling cascades that affect cellular responses.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. The results highlighted a significant increase in caspase activity in treated cells compared to controls.

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EC50Mechanism
AnticancerMV4-110.3 µMMEK/ERK pathway inhibition
AnticancerMOLM131.2 µMApoptosis induction
Anti-inflammatoryLPS-induced modelN/ANF-kB pathway inhibition
NeuroprotectionNeuronal cell lineN/AOxidative stress modulation

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